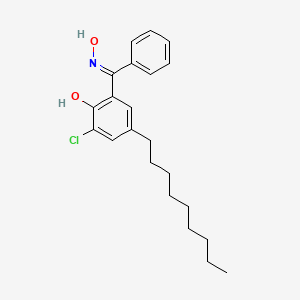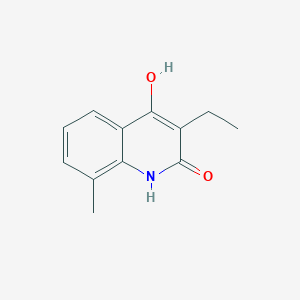
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinolinone, 3-ethyl-4-hydroxy-8-methyl- is a derivative of quinolinone, a heterocyclic aromatic organic compound. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinolinone derivatives typically involves the cyclization of aniline derivatives with appropriate reagents. For 2(1H)-quinolinone, 3-ethyl-4-hydroxy-8-methyl-, a possible synthetic route could involve the following steps:
Starting Material: Aniline derivative with appropriate substituents.
Cyclization: Using reagents like acetic anhydride or polyphosphoric acid to induce cyclization.
Substitution: Introducing ethyl and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve large-scale cyclization reactions under controlled conditions. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Quinolinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Quinolinone derivatives, including 2(1H)-quinolinone, 3-ethyl-4-hydroxy-8-methyl-, have been studied for various applications:
Chemistry: As intermediates in organic synthesis.
Biology: As potential inhibitors of enzymes and receptors.
Medicine: For their antimicrobial, antiviral, and anticancer properties.
Industry: In the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of quinolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the observed biological effects. The exact pathways and targets can vary depending on the specific compound and its structure.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the carbonyl group.
Isoquinoline: An isomer with the nitrogen atom in a different position.
Coumarin: A related compound with a lactone ring instead of a quinolinone structure.
Uniqueness
2(1H)-Quinolinone, 3-ethyl-4-hydroxy-8-methyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, hydroxy, and methyl groups can enhance its interactions with molecular targets and improve its solubility and stability.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-ethyl-4-hydroxy-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7(2)10(9)13-12(8)15/h4-6H,3H2,1-2H3,(H2,13,14,15) |
Clave InChI |
APBVXIZMYHJBKW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC(=C2NC1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


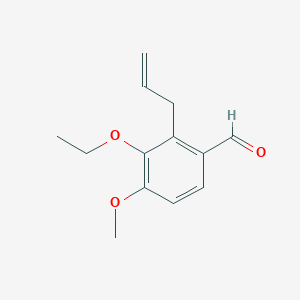
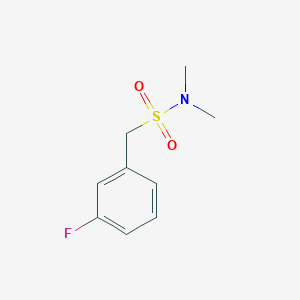

![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
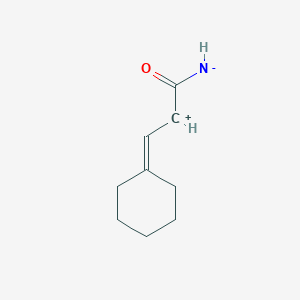
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)


![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)


![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
